2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride
Description
This compound features a thiazolo[5,4-b]pyridine core fused with a phenyl group at the 3-position, linked to an ethylamine chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The thiazolo-pyridine moiety is notable for its electron-deficient aromatic system, which may influence binding interactions in biological targets such as kinases or neurotransmitter receptors.
Properties
Molecular Formula |
C14H15Cl2N3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H13N3S.2ClH/c15-7-6-10-3-1-4-11(9-10)13-17-12-5-2-8-16-14(12)18-13;;/h1-5,8-9H,6-7,15H2;2*1H |
InChI Key |
MAXZMQUEOWPJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(S2)N=CC=C3)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions with hydrazonoyl halides and arylidenemalononitrile yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride (CAS: 2751614-59-0), a triazolo-thiazole derivative with an ethylamine side chain. Key differences include:
- Core Heterocycle: The target compound’s thiazolo[5,4-b]pyridine ring incorporates a pyridine nitrogen, whereas the triazolo-thiazole analog contains a triazole fused to a thiazole.
- Substituents : Both compounds feature ethylamine side chains, but the phenyl group in the target compound introduces additional aromaticity and steric bulk.
Molecular Properties
Pharmacological Implications
- Target Selectivity : The pyridine nitrogen in the thiazolo[5,4-b]pyridine core may enhance interactions with ATP-binding pockets in kinases compared to the triazolo-thiazole analog, which lacks this feature .
- Bioavailability : The phenyl group in the target compound could improve membrane permeability but may reduce solubility compared to the smaller triazolo-thiazole derivative.
Biological Activity
The compound 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride is a derivative of thiazolo[5,4-b]pyridine and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The structure of these compounds often allows them to interact with various biological targets, making them valuable in medicinal chemistry.
The biological activity of This compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, studies have shown that compounds containing the thiazole moiety can inhibit kinases involved in cancer cell proliferation and survival pathways such as the PI3K/AKT/mTOR signaling pathway .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. The following table summarizes some key findings regarding the anticancer activity of various thiazole derivatives:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A-431 | <10 | Inhibition of Bcl-2 protein |
| Compound 2 | HT-29 | 15 | Induction of apoptosis via ROS pathway |
| Compound 3 | Jurkat | <5 | Inhibition of PI3Kα |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. For example, a study indicated that certain thiazole-containing compounds exhibited significant activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole .
Case Studies
- Anticonvulsant Activity : A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant properties. One compound demonstrated a protective effect against seizures in animal models, showcasing the potential for therapeutic applications in epilepsy .
- Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that thiazolo[5,4-b]pyridine derivatives induced cytotoxic effects through apoptosis mechanisms. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
